molecular formula C8H10BrNO4S B1366153 2-Bromo-4,5-dimethoxybenzenesulfonamide CAS No. 56948-10-8

2-Bromo-4,5-dimethoxybenzenesulfonamide

Cat. No.: B1366153
CAS No.: 56948-10-8
M. Wt: 296.14 g/mol
InChI Key: MAXXFLICJJJSKF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzenesulfonamide is a brominated aromatic compound featuring a sulfonamide functional group and two methoxy substituents at positions 4 and 5 on the benzene ring. Sulfonamides are widely recognized for their role in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents . The bromine atom and methoxy groups may influence its electronic properties, solubility, and biological activity, distinguishing it from other brominated aromatic compounds.

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXFLICJJJSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407127
Record name 2-bromo-4,5-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56948-10-8
Record name 2-bromo-4,5-dimethoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,5-dimethoxybenzenesulfonamide typically involves the bromination of 4,5-dimethoxybenzenesulfonamide. One common method includes the use of bromine in a nonpolar solvent under the influence of sulfuric acid . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the aromatic ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is often carried out in a controlled environment to minimize side reactions and maximize the efficiency of the bromination process. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its sulfonamide group (–SO₂NH₂), which contrasts with the nitro (–NO₂), amino (–NH₂), or ketone (–CO–) groups found in structurally related brominated aromatics (Table 1).

Table 1: Structural Comparison of Brominated Aromatic Compounds
Compound Name Substituents Functional Groups Key Applications/Risks
2-Bromo-4,5-dimethoxybenzenesulfonamide Br, 4-OCH₃, 5-OCH₃ Sulfonamide Potential pharmaceutical use
2-Bromo-4,6-dinitroaniline Br, 4-NO₂, 6-NO₂, NH₂ Nitro, amine Textile dye intermediate; mutagenic
2-Bromo-4'-methoxyacetophenone Br, 4'-OCH₃, CO– Ketone, methoxy Chemical synthesis; log KOW = 2.1
4-Bromo-1,2-diaminobenzene Br, 1-NH₂, 2-NH₂ Amine Industrial manufacturing
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Br, 2-OCH₃, 5-OCH₃, ethylamine Methoxy, amine Designer drug (hallucinogen)

Physicochemical Properties

  • Polarity and Solubility: The sulfonamide group in this compound enhances polarity compared to non-sulfonamide analogs like 2-bromo-4'-methoxyacetophenone (log KOW = 2.1) . This increased polarity may reduce its bioavailability but improve water solubility, a critical factor in drug design.
  • Stability: Unlike 2-bromo-4,6-dinitroaniline, which is associated with textile degradation and mutagenicity , the sulfonamide group in the target compound may confer greater chemical stability under standard conditions, similar to 2-bromo-4'-methoxyacetophenone .

Toxicity and Regulatory Considerations

  • 2-Bromo-4,6-dinitroaniline has been detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic and skin sensitization risks .
  • This compound ’s toxicity profile remains uncharacterized in the provided evidence. However, sulfonamides generally exhibit lower acute toxicity compared to nitroaromatics but may still carry risks of hypersensitivity or organ toxicity in pharmaceuticals .

Biological Activity

2-Bromo-4,5-dimethoxybenzenesulfonamide (CAS 56948-10-8) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The presence of bromine and sulfonamide functional groups enhances its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrNO4SC_8H_{10}BrNO_4S and a molecular weight of 296.14 g/mol. Its structure includes a bromine atom attached to a benzene ring that also carries two methoxy groups and a sulfonamide moiety, which contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The bromine atom and sulfonamide group facilitate binding to active sites of target biomolecules, potentially inhibiting their activity or altering their function. This compound has been shown to affect metabolic pathways by modulating enzyme activities, particularly in studies investigating pyruvate kinase (PK) isoforms.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzyme activities. For instance, in studies focused on liver pyruvate kinase (PKL), the compound demonstrated significant inhibitory effects at concentrations around 20 µM, leading to a reduction in PK activity by approximately 25% in HepG2 KO cells . This suggests its potential as a therapeutic agent targeting metabolic disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it exhibits activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Study on Pyruvate Kinase Inhibition

A notable study involved screening various compounds for their ability to inhibit PKL activity. The results indicated that this compound effectively reduced PKL activity by targeting specific allosteric sites within the enzyme. This was evidenced by a decrease in enzyme levels following treatment with the compound .

Synthesis and Applications

The synthesis of this compound is relatively straightforward, involving the reaction of appropriate precursors under controlled conditions. It serves as a valuable building block in organic synthesis and is utilized in biochemical assays to probe enzyme activities .

Data Table: Biological Activities

Activity Type Concentration (µM) Effect Reference
PKL Inhibition20Reduced PKL activity by 25%
Antimicrobial ActivityVariesInhibitory effects against bacterial strains
Enzyme InteractionN/AModulates enzyme functions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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